N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a thiadiazole ring and a phthalazinone moiety, which are known for their diverse biological activities.
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5O4S/c1-25-11-6-5-10-7-18-22(16(24)13(10)14(11)26-2)8-12(23)19-17-21-20-15(27-17)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,19,21,23) |
InChI Key |
CVUCWGIQYGKVHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)C4CC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions, such as using thiosemicarbazide and a suitable carboxylic acid derivative.
Formation of the Phthalazinone Moiety: This involves the reaction of a phthalic anhydride derivative with hydrazine or its derivatives.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the phthalazinone moiety through an acetamide linkage. This can be done using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.
Substitution: The compound can participate in substitution reactions, especially at positions on the thiadiazole ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole and phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds with thiadiazole and phthalazinone moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Uniqueness
The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a thiadiazole ring and a phthalazine derivative, suggesting possible interactions with biological targets that could lead to therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 401.4 g/mol. The structural features include:
- Thiadiazole moiety : This heterocyclic compound is known for its diverse biological activities.
- Phthalazine derivative : This part of the molecule may contribute to its pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole and phthalazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
Research has highlighted the potential anticancer activity of thiadiazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study focusing on related compounds demonstrated their ability to inhibit tumor growth in vivo and in vitro.
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound may exhibit similar activities, contributing to its therapeutic potential in treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for various strains, suggesting potent antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
A study conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
